![molecular formula C44H88NO7P B1261055 1-hexadecyl-2-[(9Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1261055.png)
1-hexadecyl-2-[(9Z)-eicosenoyl]-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-hexadecyl-2-[(9Z)-eicosenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine O-36:1 in which the alkyl and acyl groups specified at positions 1 and 2 are hexadecyl and (9Z)-eicosenoyl respectively. It is a phosphatidylcholine O-36:1 and a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine. It derives from a gadoleic acid.
Aplicaciones Científicas De Investigación
Hypotensive Activity
1-Hexadecyl-2-[(9Z)-eicosenoyl]-sn-glycero-3-phosphocholine has been identified for its potent hypotensive activity. It showed more potent hypotensive effects compared to bradykinin and prostagrandin E2 and I2 in spontaneously hypertensive rats, indicating a significant role in regulating blood pressure (Masugi et al., 1982).
Role in Blood Pressure Regulation
Another study focused on its synthesis and potential applications in studying the role of phospholipases in liposome capture and lysis in vivo, suggesting its importance in biological mechanisms related to blood pressure regulation (Agarwal et al., 1984).
Platelet-Aggregating and Antihypertensive Properties
Its derivatives have been shown to have powerful antihypertensive activity and potent platelet-activating effects. This highlights its potential in cardiovascular research and therapy (Wykle et al., 1980).
Exocrine Secretory Gland Function
This compound has demonstrated significant effects on the secretion of amylase from exocrine secretory glands, suggesting its role in exocrine gland functioning and possibly in metabolic processes (Söling et al., 1984).
Stereospecific Receptor Interaction
It has been found to activate cells through interaction with a stereospecific receptor, indicating its specific molecular mechanisms of action in cellular processes (Wykle et al., 1981).
Source of Platelet-Activating Factor and Arachidonate
It also serves as a source for platelet-activating factor and arachidonate in human polymorphonuclear leukocytes, linking it to inflammatory and immune responses (Chilton et al., 1984).
Chemical Synthesis and Biological Activities
A study described a simple chemical procedure for its synthesis, exploring its biological activities, such as the release of serotonin from rabbit blood platelets (Das & Hajra, 1995).
Micellar Concentration and Biological Activities
Investigations into its critical micellar concentration provided insights into its physical characteristics and potential biological activities (Kramp et al., 1984).
Propiedades
Nombre del producto |
1-hexadecyl-2-[(9Z)-eicosenoyl]-sn-glycero-3-phosphocholine |
|---|---|
Fórmula molecular |
C44H88NO7P |
Peso molecular |
774.1 g/mol |
Nombre IUPAC |
[(2R)-3-hexadecoxy-2-[(Z)-icos-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H88NO7P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-44(46)52-43(42-51-53(47,48)50-40-38-45(3,4)5)41-49-39-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h23-24,43H,6-22,25-42H2,1-5H3/b24-23-/t43-/m1/s1 |
Clave InChI |
KDJNGPJWWLDTBH-IJPQMANRSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCCCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-ethyl-2-[7-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)hepta-1,3,5-trien-1-yl]-3,3-dimethyl-3H-indolium](/img/structure/B1260973.png)
![(7E)-14-oxapentacyclo[21.3.1.12,6.19,13.015,20]nonacosa-1(26),2,4,6(29),7,9(28),10,12,15(20),16,18,23(27),24-tridecaene-3,18,26-triol](/img/structure/B1260974.png)
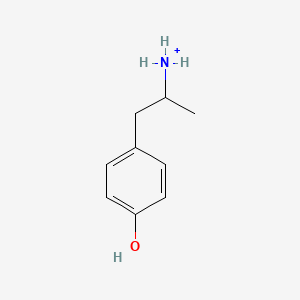

![3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoic acid;cobalt(3+)](/img/structure/B1260978.png)
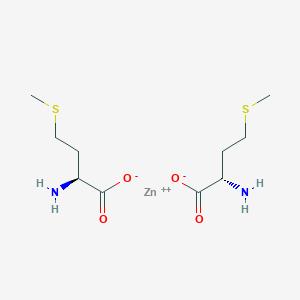
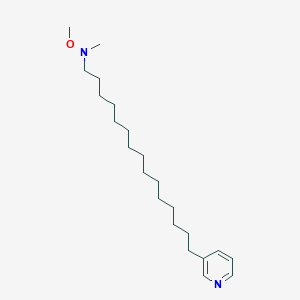
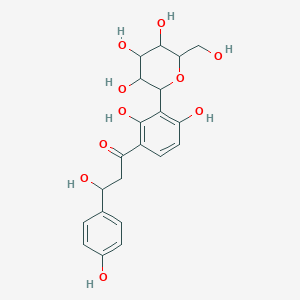
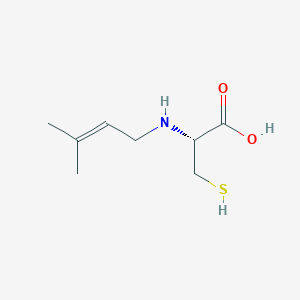
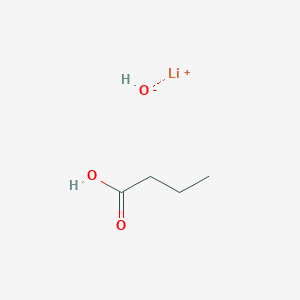
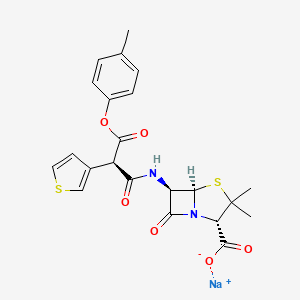
![sodium;4-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxymethyl]benzoate](/img/structure/B1260993.png)

